The synthesis of Z-His-ome typically involves several steps, often starting from histidine or its derivatives. A notable method includes the use of protective groups to facilitate selective reactions.
For example, Z-His(3-Bum)-OMe was synthesized from Z-His(3-Bum)-OH through a series of reactions involving solvents like ethanol and water, and catalysts such as palladium on carbon for hydrogenation processes .
The molecular structure of Z-His-ome consists of a histidine backbone with a methyl ester functional group attached to the carboxylic acid moiety. Key features include:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of Z-His-ome .
Z-His-ome can participate in various chemical reactions, including:
The mechanism of action for Z-His-ome primarily revolves around its role as a building block in peptide synthesis:
This mechanism is crucial in synthesizing bioactive peptides that may have therapeutic applications .
Z-His-ome exhibits several notable physical and chemical properties:
Characterization techniques like infrared spectroscopy (IR) and high-performance liquid chromatography (HPLC) are used to analyze its purity and confirm its identity .
Z-His-ome has diverse applications in scientific research:
Research continues into optimizing its synthesis and exploring new applications within biochemical and pharmaceutical contexts .
Z-Histidine methyl ester (Z-His-ome) is chemically designated as Nα-Benzyloxycarbonyl-L-Histidine Methyl Ester. Its systematic IUPAC name is Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(1H-imidazol-4-yl)propanoate, reflecting its precise molecular architecture [1] [4]. The compound possesses the molecular formula C15H17N3O4 and a molecular weight of 303.32 g/mol. Its structure integrates three key functional elements (Figure 1):
A critical feature is the presence of a chiral center at the α-carbon. Z-His-ome is derived specifically from the L-enantiomer of histidine, crucial for maintaining the stereochemical integrity required in biologically active peptides. The imidazole ring possesses two distinct nitrogen atoms: the π-nitrogen (pros, nearer the aliphatic chain) and τ-nitrogen (tele, farther away), which exhibit differing nucleophilicities and pKa values, influencing reactivity during synthesis [9].
Table 1: Key Identifiers and Properties of Z-His-ome
Property | Value/Designation | Source/Reference |
---|---|---|
CAS Registry Number | 14997-58-1 (Z-His-OH); Specific for Z-His-ome less common; often synthesized in situ | PubChem [4] |
PubChem CID | 11278081 (Related: Z-His-OH CID 736313) | [1] [4] |
Molecular Formula | C15H17N3O4 | PubChem [1] |
IUPAC Name | Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(1H-imidazol-4-yl)propanoate | Systematic Nomenclature |
Common Synonyms | Z-His-OMe; Cbz-His-OMe; Nα-Cbz-L-Histidine Methyl Ester | Peptide Chemistry Literature |
The development of Z-His-ome is intrinsically linked to the evolution of protecting group strategies in peptide chemistry. The benzyloxycarbonyl (Z) group, pioneered by Max Bergmann and Leonidas Zervas in 1932, was among the first practical, reversible Nα-protecting groups enabling controlled peptide bond formation [2]. Its application to histidine derivatives emerged as synthetic targets increasingly incorporated this critical amino acid. The Z group offered significant advantages for histidine protection:
The methyl ester moiety was historically favored for C-terminal protection due to its straightforward introduction and base lability. Combining the Z group with the methyl ester created Z-His-ome, a derivative where the α-amino group is protected for nucleophilic coupling, the carboxylate is activated as an ester for acylation, and the imidazole side chain remains reactive but poses challenges. Early syntheses of Z-His-ome involved direct Z-protection of commercially available L-histidine methyl ester or reaction sequences using imidazole-containing precursors like chloromethylimidazole [9]. However, histidine derivatives presented specific difficulties:
While the Z group was revolutionary, its limitations in solid-phase peptide synthesis (SPPS) – primarily the requirement for strong acids like HF or TFMSA for cleavage from early resins and incompatibility with the increasingly dominant Fmoc/tBu strategy – led to its decline in mainstream SPPS in favor of Fmoc for Nα-protection and tBu-based groups for side chains [2] [3] [5].
While Fmoc-SPPS dominates contemporary peptide synthesis, Z-His-ome retains niche but important roles primarily within Liquid-Phase Peptide Synthesis (LPPS) or Fragment Condensation approaches:
Table 2: Comparison of Histidine Nα-Protection Strategies
Protecting Group (Nα) | Removal Conditions | Compatible Strategy | Key Advantages | Key Disadvantages for His |
---|---|---|---|---|
Z (Cbz) | HBr/AcOH, H2/Pd-C, TMSI | LPPS, Boc-SPPS (limited) | Stable to TFA, piperidine; crystalline derivatives; orthogonal to Fmoc/tBu in LPPS | Requires strong acid/hydrogenolysis; Imidazole-catalyzed racemization risk during coupling |
Boc | TFA, HCl/Dioxane | Boc-SPPS | Stable to catalytic hydrogenation, base (piperidine); acid-labile | Requires repetitive TFA exposure; Potential imidazole alkylation during cleavage |
Fmoc | Piperidine (20-50% in DMF) | Fmoc-SPPS | Base-labile, orthogonal to acid-labile groups (tBu); mild removal | Requires basic conditions; Potential aspartimide formation risk near Asp/Gly sequences [3] |
The choice of using Z-His-ome hinges on the specific synthetic strategy (LPPS vs. SPPS), the need for fragment condensation, compatibility with other protecting groups in the sequence, and managing the inherent reactivity challenges of the histidine side chain.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0